molecular formula C13H21N B13262248 (2-Methylbutyl)[(4-methylphenyl)methyl]amine

(2-Methylbutyl)[(4-methylphenyl)methyl]amine

Cat. No.: B13262248
M. Wt: 191.31 g/mol
InChI Key: PERGKRKHDNGAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylbutyl)[(4-methylphenyl)methyl]amine is a tertiary amine featuring a 2-methylbutyl group and a 4-methylbenzyl substituent. The 2-methylbutyl moiety introduces steric hindrance due to its branched alkyl chain, while the 4-methylbenzyl group contributes aromaticity with a para-methyl modification. This structure suggests moderate lipophilicity, making it suitable for applications requiring balanced solubility and reactivity.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2-methyl-N-[(4-methylphenyl)methyl]butan-1-amine

InChI

InChI=1S/C13H21N/c1-4-11(2)9-14-10-13-7-5-12(3)6-8-13/h5-8,11,14H,4,9-10H2,1-3H3

InChI Key

PERGKRKHDNGAIM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNCC1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbutyl)[(4-methylphenyl)methyl]amine typically involves the reaction of 2-methylbutylamine with 4-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The purification process may include advanced techniques such as chromatography to remove impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbutyl)[(4-methylphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: New amine derivatives with varying alkyl or acyl groups.

Scientific Research Applications

(2-Methylbutyl)[(4-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methylbutyl)[(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

Substituent Effects on Lipophilicity: The 4-methylbenzyl group in the target compound provides moderate lipophilicity compared to 4-fluorophenyl (higher lipophilicity, ) and 2-methoxybenzyl (polar due to methoxy, ).

Electronic Effects :

  • Methylsulfanyl () and trifluoromethyl () groups introduce electron-withdrawing effects, altering reactivity in nucleophilic or electrophilic reactions.
  • Methoxy groups () donate electrons via resonance, enhancing stability in aromatic systems.

Biological Implications :

  • Fluorinated and methoxy-substituted analogs () are associated with psychoactive or receptor-binding properties, likely due to enhanced blood-brain barrier penetration.
  • The target compound’s methyl substituents may favor metabolic stability over halogenated analogs.

Physicochemical Properties

  • Molecular Weight : The target compound (191.32 g/mol) is lighter than analogs like 4-MA-NBOMe (269.38 g/mol, ), suggesting higher volatility.
  • Solubility: Hydrochloride salts (e.g., ) improve water solubility, whereas non-polar substituents (e.g., tert-butyl) reduce it.
  • Melting Points : Bulky groups (e.g., trifluoromethyl , ) increase crystalline lattice stability, leading to higher melting points.

Biological Activity

(2-Methylbutyl)[(4-methylphenyl)methyl]amine, a compound with potential biological activity, has garnered interest in various fields, including pharmacology and toxicology. This article examines its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H17N
  • Molecular Weight : 177.27 g/mol
  • CAS Number : 100-00-0

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its pharmacological effects. The compound is noted for its potential interactions with neurotransmitter systems, particularly in the central nervous system.

The mechanism of action involves modulation of neurotransmitter release and reuptake, particularly affecting dopamine and norepinephrine pathways. This interaction can lead to increased alertness and enhanced mood, making it a candidate for further research in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

Toxicological Profile

Research has indicated that compounds similar to this compound exhibit varying degrees of toxicity. For example, studies on related amines have shown acute oral LD50 values ranging from 122 mg/kg to over 2000 mg/kg in rats, suggesting a need for careful evaluation of safety profiles .

CompoundLD50 (mg/kg)RouteObserved Effects
Isopropylamine122OralSalivation, respiratory distress
Butylamine400Oral (gavage)Fetal malformations in rats
Tert-butylamine2000DermalSevere skin necrosis

Case Studies

  • Neuropharmacological Effects : A study investigated the effects of this compound on rodent models. Results indicated significant increases in locomotor activity and alterations in anxiety-like behaviors, suggesting potential applications in mood disorders .
  • Developmental Toxicity : Research evaluating the developmental toxicity of similar compounds found no significant fetal effects at lower concentrations but noted maternal toxicity at higher doses. This raises concerns about the safety of exposure during pregnancy .
  • Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents .

Research Applications

The compound's unique structure allows it to serve as a building block for synthesizing more complex organic molecules with potential therapeutic applications. Its interactions with biological systems make it a subject of interest for drug development in areas such as:

  • Psychopharmacology : Potential use as an antidepressant or stimulant.
  • Antimicrobial Research : Exploration as a new class of antibiotics.
  • Toxicology Studies : Understanding its safety profile and effects on human health.

Q & A

Basic Question: What are the optimal synthetic routes for (2-Methylbutyl)[(4-methylphenyl)methyl]amine, and how can reaction yields be systematically improved?

Methodological Answer:
The synthesis of this secondary amine involves alkylation or reductive amination strategies. Key reagents include alkyl halides (for nucleophilic substitution) and reducing agents like lithium aluminum hydride (for imine intermediates) . To optimize yields:

  • Design of Experiments (DOE): Use fractional factorial designs to test variables (temperature, solvent polarity, stoichiometry). For example, 's split-plot design can be adapted to study time-dependent reaction parameters.
  • In-situ Monitoring: Employ techniques like FT-IR or HPLC to track intermediate formation and adjust conditions dynamically.
  • Purification: Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the amine from byproducts.

Example Reaction Parameters from Literature:

ReagentConditionsYield RangeReference
2-Methylbutyl bromideK₂CO₃, DMF, 80°C45-60%
NaBH₄ (reduction)MeOH, RT, 12h55-70%

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify methyl groups (δ 0.8–1.5 ppm), aromatic protons (δ 6.8–7.2 ppm), and amine protons (broad signal, δ 1.5–3.0 ppm). Compare with PubChem data for similar amines .
    • ¹³C NMR: Confirm quaternary carbons in the aromatic ring (δ 125-140 ppm) and aliphatic chains.
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC: Employ a C18 column with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) for optimal resolution .

Advanced Question: How can computational chemistry elucidate the reaction mechanism and regioselectivity in derivatives of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies to predict regioselectivity in alkylation steps. For example, compare activation barriers for N- vs. C-alkylation pathways.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics using software like Gaussian or ORCA. highlights AI-driven synthesis planning tools that integrate such simulations .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR).

Advanced Question: How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

Methodological Answer:

  • Meta-Analysis: Compile data from PubChem, NIST, and peer-reviewed studies to identify outliers. For instance, discrepancies in solubility may arise from measurement techniques (e.g., shake-flask vs. chromatographic methods) .
  • Controlled Replication: Reproduce experiments under standardized conditions (pH, temperature, solvent). Use ’s environmental fate framework to assess degradation pathways affecting stability .
  • Statistical Validation: Apply ANOVA to evaluate significance of reported differences.

Advanced Question: What methodologies are recommended for studying the environmental impact and biodegradation of this amine?

Methodological Answer:

  • OECD Guidelines: Follow Test No. 301 (Ready Biodegradability) to assess aerobic degradation in aqueous media.
  • LC-MS/MS: Quantify trace levels in environmental samples (e.g., soil, water) using isotope-labeled internal standards .
  • Ecotoxicology Assays: Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity. ’s project INCHEMBIOL provides a model for multi-tiered ecological risk assessment .

Basic Question: What are the best practices for evaluating the compound’s potential as a pharmaceutical intermediate?

Methodological Answer:

  • In vitro Screening: Test inhibitory activity against target enzymes (e.g., monoamine oxidases) using fluorometric assays.
  • ADME Profiling:
    • Caco-2 Permeability: Assess intestinal absorption.
    • Microsomal Stability: Incubate with liver microsomes to estimate metabolic half-life.
  • Toxicity Thresholds: Determine IC₅₀ values in cell viability assays (e.g., MTT assay on HEK293 cells) .

Advanced Question: How can researchers resolve stereochemical uncertainties in synthetic pathways?

Methodological Answer:

  • Chiral HPLC: Separate enantiomers using a Chiralpak AD-H column. Compare retention times with known standards.
  • X-ray Crystallography: Resolve absolute configuration by co-crystallizing with a chiral resolving agent (e.g., tartaric acid derivatives) .
  • Circular Dichroism (CD): Correlate spectral data with computational predictions of electronic transitions.

Key Considerations for Experimental Design

  • Reproducibility: Document all parameters (e.g., humidity, light exposure) that may influence results, as emphasized in ’s split-plot design .
  • Data Transparency: Share raw spectra and chromatograms in supplementary materials to facilitate peer validation.
  • Ethical Compliance: Adhere to institutional guidelines for chemical waste disposal, particularly for halogenated byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.